molecular formula C11H14ClNO B13957014 4-(Butylamino)benzoyl chloride CAS No. 93959-20-7

4-(Butylamino)benzoyl chloride

Cat. No.: B13957014
CAS No.: 93959-20-7
M. Wt: 211.69 g/mol
InChI Key: WFARVAXZMZTXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butylamino)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It consists of a benzene ring substituted with a butylamino group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Butylamino)benzoyl chloride can be synthesized through the Schotten-Baumann reaction, which involves the acylation of amines by acyl chlorides in the presence of an aqueous alkaline solution . The reaction typically involves the following steps:

  • Dissolve the amine (butylamine) in an aqueous alkaline solution (e.g., sodium hydroxide).
  • Gradually add benzoyl chloride to the solution with vigorous stirring.
  • The reaction mixture is then allowed to react, forming the desired product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Benzoic Acids: Formed from oxidation reactions.

    Benzyl Alcohols: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 4-(Butylamino)benzoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . The reaction mechanism typically involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Butylamino)benzoyl chloride is unique due to the presence of both the butylamino group and the carbonyl chloride group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(butylamino)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-3-8-13-10-6-4-9(5-7-10)11(12)14/h4-7,13H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFARVAXZMZTXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536761
Record name 4-(Butylamino)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93959-20-7
Record name 4-(Butylamino)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.